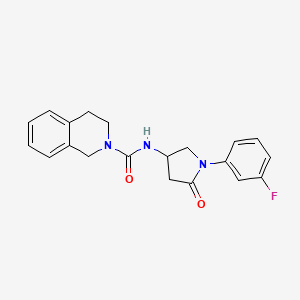

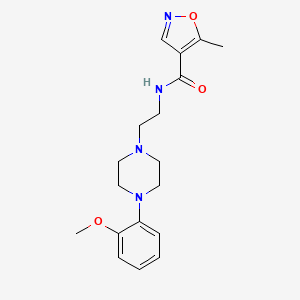

![molecular formula C22H21N3O2 B2915055 10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-14-6](/img/structure/B2915055.png)

10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to the class of pyrimido[4,5-b]quinolines . These compounds are important in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde . This transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines involves a fused ring system of pyrimidine and quinoline . The use of commercially available anilines allows the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This one-pot multi-component synthesis is notable for chemists due to the preparation of the target product in one step without the production of side products .Scientific Research Applications

Synthesis and Derivatives

10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is involved in the synthesis of various derivatives. For instance, the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives has been achieved through one-pot condensation processes (Damavandi & Sandaroos, 2012). Additionally, complex crystalline inclusion complexes have been observed with related derivatives, influencing the lengths of conjugated bonds in redox reactions (Kawai, Kunitomo, & Ohno, 1996).

Chemical Reactions and Properties

The compound plays a role in the oxidation of amines to carbonyl compounds, demonstrating an autorecycling mechanism that is significant in chemical synthesis (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979). Moreover, derivatives of this compound have been prepared, showcasing its versatility in forming various complex structures (Stanforth, 2005).

Biological and Environmental Applications

In the context of biological and environmental applications, the derivatives of this compound have been synthesized for potential biological screening (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018). Furthermore, the derivatives have shown effectiveness in inhibiting mild steel corrosion, indicating potential applications in materials science (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Antiviral Properties

In medical research, a derivative of this compound has shown potential as an inhibitor for pandemic influenza A (H1N1) viral growth, marking a significant contribution to antiviral drug development (Paulpandi, Thangam, Kavithaa, Sumathi, Sankaran, Mohan, Gunasekaran, & Kannan, 2013).

Future Directions

properties

IUPAC Name |

10-methyl-2-(4-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-4-13-25-20(15-11-9-14(2)10-12-15)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)3/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERWKYWVUBJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

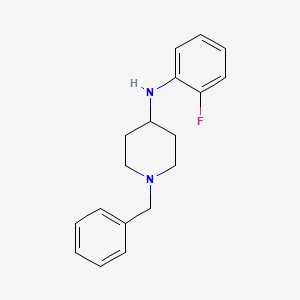

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)

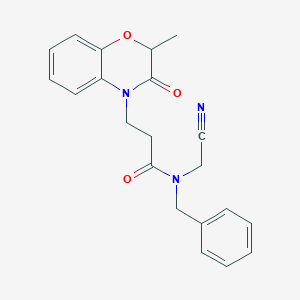

![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)

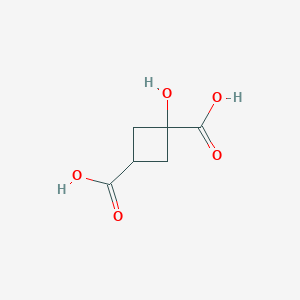

![8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914986.png)

![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)

![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)